5,6,7,8-Tetrahydroisoquinoline

描述

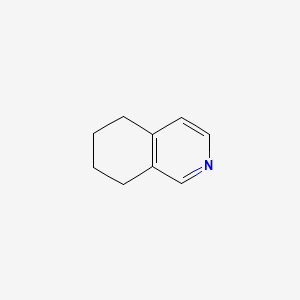

Structure

3D Structure

属性

IUPAC Name |

5,6,7,8-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMGQIXFZMZZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190050 | |

| Record name | 5,6,7,8-Tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-06-6 | |

| Record name | 5,6,7,8-Tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36556-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8-Tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinoline: Core Basic Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroisoquinoline is a bicyclic heterocyclic organic compound that serves as a crucial scaffold in medicinal chemistry and drug discovery. As a partially hydrogenated derivative of isoquinoline (B145761), its unique structural and chemical properties make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core basic properties, structure, and relevant experimental protocols for this compound, tailored for professionals in the fields of chemical research and drug development. The derivatives of this compound have shown significant promise in anticancer research through various mechanisms of action.[1]

Molecular Structure and Basic Properties

This compound possesses a molecular formula of C₉H₁₁N and a molecular weight of 133.19 g/mol .[2] Its structure features a pyridine (B92270) ring fused to a cyclohexene (B86901) ring.

Physicochemical Properties

The basic physicochemical properties of this compound are summarized in the table below. It is important to note that while the compound is commercially available as a liquid, some sources report a high melting point, which may correspond to a salt form or a different isomer.[3][4] The free base is generally understood to be a liquid at room temperature.[1][4]

| Property | Value | Source(s) |

| CAS Number | 36556-06-6 | [3] |

| Molecular Formula | C₉H₁₁N | [2] |

| Molecular Weight | 133.19 g/mol | [2] |

| Appearance | Clear pale yellow liquid | [3] |

| Density | 1.03 g/mL at 25 °C | [1] |

| Boiling Point | 106-108 °C at 13 mmHg | [1] |

| Refractive Index | n20/D 1.545 | [1] |

| pKa (Predicted) | 6.37 ± 0.20 | [3] |

| LogP | 2.27 | [3] |

| Solubility | Soluble in water, alcohol, and chloroform.[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are typical spectral data, though it should be noted that detailed assignments for the parent compound are not extensively published.

¹H and ¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of isoquinoline and its derivatives typically shows characteristic peaks for C-H stretching of the aromatic and aliphatic portions, as well as C=N and C=C stretching vibrations from the pyridine and fused rings.[6]

Mass Spectrometry (MS)

Mass spectrometry data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is available in public databases such as PubChem. The fragmentation pattern provides key information for structural elucidation.[7]

| m/z | Relative Intensity |

| 133 | 93.30 (M+) |

| 132 | 99.99 |

| 118 | 25.50 |

| 117 | 25.50 |

| 105 | - |

| 39 | 31.40 |

Source: PubChem CID 119010[7]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are essential for researchers. The following sections provide generalized procedures based on common laboratory practices for this class of compounds.

Synthesis of this compound Derivatives

A common method for the synthesis of substituted 5,6,7,8-tetrahydroisoquinolines involves the condensation of a cyclohexanone (B45756) derivative with a compound containing an active methylene (B1212753) group and an amino group source.

Example Synthesis of a this compound Derivative:

A mixture of a 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-(N,N-dimethylaminophenyl) cyclohexanone (10 mmol), 2-cyanothioacetamide (B47340) (10 mmol), and piperidine (B6355638) (10 mmol) in ethanol (B145695) (30 mL) is refluxed for 2 hours. The resulting crystals that form upon cooling are collected, washed with methanol, and dried to yield the 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-N,N-dimethylaminophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione.[5]

Purification Protocols

Vacuum Distillation:

For the purification of liquid this compound from non-volatile impurities, vacuum distillation is an effective method.

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus with a distilling flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

-

Procedure: Place the crude this compound in the distilling flask. Apply vacuum and gradually heat the flask. Collect the fraction that distills at the expected boiling point under the applied pressure (e.g., 106-108 °C at 13 mmHg).[1]

Column Chromatography:

Column chromatography is suitable for separating this compound from impurities with similar boiling points.

-

Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase.

-

Mobile Phase: A solvent system of hexane (B92381) and ethyl acetate (B1210297) is often used. The polarity can be adjusted to achieve optimal separation, which can be predetermined using Thin Layer Chromatography (TLC).[8]

-

Procedure: A slurry of silica gel in the mobile phase is packed into a column. The crude sample is loaded onto the top of the column and eluted with the mobile phase. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for assessing the purity of this compound.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[9]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. The addition of an acid, such as phosphoric acid or formic acid (for MS compatibility), is often necessary to ensure good peak shape for the basic analyte. A gradient elution may be employed to separate impurities with a wide range of polarities.

-

Detection: UV detection at a suitable wavelength is commonly used.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for both qualitative and quantitative analysis of this compound.

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable.

-

Temperature Program: An initial oven temperature of around 100-150 °C, held for a few minutes, followed by a ramp up to 250-300 °C at a rate of 10-20 °C/min is a typical starting point for method development.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for generating a reproducible fragmentation pattern for library matching.

Signaling Pathways and Drug Development Applications

Derivatives of this compound have emerged as promising candidates in anticancer drug development, primarily through their interaction with key signaling pathways that regulate cell proliferation and survival.

Inhibition of NF-κB Signaling Pathway

Certain this compound derivatives have been shown to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway. NF-κB is a crucial transcription factor that, when activated, promotes the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, contributing to tumor growth and resistance to therapy. Inhibition of this pathway by this compound derivatives can lead to the suppression of cancer cell growth.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of purines and thymidylate, which are building blocks for DNA synthesis. Inhibition of DHFR disrupts DNA replication and leads to cell death, making it a well-established target for anticancer drugs. Some novel this compound derivatives have been identified as potent DHFR inhibitors.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are central to the regulation of the cell cycle. CDK2, in particular, plays a critical role in the G1/S phase transition. Dysregulation of CDK2 activity is a common feature of many cancers. Certain this compound derivatives have been developed as CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound is a compound of significant interest due to its foundational role in the development of novel therapeutics, particularly in the area of oncology. This guide has provided a detailed overview of its basic properties, structural characteristics, and essential experimental protocols. While there are some gaps in the publicly available data for the parent compound, the information presented here, combined with data from its derivatives, offers a solid foundation for researchers. The exploration of this compound derivatives as inhibitors of critical cancer-related signaling pathways highlights the ongoing potential of this scaffold in the discovery of next-generation medicines.

References

- 1. 5,6,7,8-四氢异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

5,6,7,8-Tetrahydroisoquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydroisoquinoline scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds. Unlike its more extensively studied 1,2,3,4-tetrahydroisoquinoline (B50084) isomer, the 5,6,7,8-fused system offers a distinct three-dimensional architecture, leading to unique pharmacological profiles. This technical guide provides an in-depth exploration of the discovery, historical synthetic evolution, and diverse biological activities of this compound and its derivatives. Detailed experimental protocols for key syntheses and biological assays are presented, alongside structured tables of quantitative data to facilitate comparative analysis. Furthermore, this guide employs Graphviz visualizations to delineate critical synthetic workflows and biological signaling pathways, offering a comprehensive resource for professionals engaged in drug discovery and development.

Discovery and History

The history of the this compound ring system is rooted in the broader exploration of isoquinoline (B145761) alkaloids and their hydrogenated derivatives. While the related 1,2,3,4-tetrahydroisoquinoline structure gained early prominence through the celebrated Pictet-Spengler reaction in 1911, the systematic investigation of the 5,6,7,8-isomer began later.

Early synthetic strategies often involved the reduction of isoquinoline under various conditions. A notable method involves the reduction of this compound with sodium in ethanol (B145695) to yield trans-decahydroquinolines. However, the construction of the substituted this compound core has been a focus of synthetic chemists, leading to the development of more versatile and efficient methodologies. A common and practical approach for synthesizing the related 5,6,7,8-tetrahydroquinoline (B84679) (a positional isomer) is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849).[1]

Modern synthetic routes frequently build the heterocyclic ring onto a pre-existing cyclohexanone (B45756) or cyclohexene (B86901) ring. These methods offer greater control over substitution patterns, which is crucial for structure-activity relationship (SAR) studies. A prevalent strategy involves the condensation of substituted cyclohexanones with reagents like cyanoacetamide or cyanothioacetamide in the presence of a basic catalyst to form a highly functionalized tetrahydroisoquinoline system.[2] This approach highlights a shift from simple reduction of the aromatic isoquinoline to the de novo construction of the partially saturated system, providing access to a wider array of derivatives for biological screening.

Synthetic Methodologies

The synthesis of this compound derivatives has evolved significantly, with modern methods focusing on efficiency, diversity, and stereocontrol.

Synthesis from Cyclohexanone Derivatives

A robust and widely used method for constructing polysubstituted 5,6,7,8-tetrahydroisoquinolines involves a multi-component reaction starting from a cyclohexanone derivative. This approach offers a high degree of flexibility in introducing various substituents onto the carbocyclic ring.

General Reaction Scheme: Substituted cyclohexanones are condensed with an active methylene (B1212753) nitrile, such as malononitrile, and a source of ammonia (e.g., ammonium (B1175870) acetate) to construct the fused pyridine (B92270) ring.

Caption: General workflow for the synthesis of tetrahydroquinoline derivatives.

Synthesis via Inverse-Electron-Demand Diels-Alder Reaction

An alternative strategy involves the inverse-electron-demand Diels-Alder reaction of 1,2,4-triazines with enamines derived from cyclohexanone. This cycloaddition, followed by the loss of nitrogen and the amine, results in the formation of the this compound ring system.[3]

Biological Activities and Therapeutic Potential

Derivatives of this compound exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development. The partially saturated carbocyclic ring provides a three-dimensional structure that can be optimized for potent and selective interactions with various biological targets.

Anticancer Activity

A significant area of research has focused on the anticancer properties of these compounds. They have been shown to exert cytotoxic effects against a variety of cancer cell lines through multiple mechanisms of action.

-

KRas Inhibition: Certain tetrahydroisoquinoline derivatives have been identified as potential KRas inhibitors.[4] The KRas protein is a key component of cellular signaling pathways that regulate cell growth and proliferation, and its mutation is a driver in many cancers.

-

NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cancer cell proliferation and survival.[5] Some this compound derivatives have demonstrated potent inhibition of this pathway.

-

DHFR and CDK2 Inhibition: Novel derivatives have been synthesized and shown to act as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are established targets in cancer therapy.[6]

-

Apoptosis Induction: The anticancer activity of some derivatives is linked to the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][8]

Other Biological Activities

Beyond oncology, these compounds have shown potential in other therapeutic areas:

-

Anti-inflammatory Effects: Many isoquinoline alkaloids and their synthetic derivatives possess anti-inflammatory properties.[6]

-

Neuroprotective and Anti-Alzheimer's Properties: Hybrid compounds incorporating a tetrahydroisoquinoline moiety have demonstrated neuroprotective effects.[9]

-

Antimicrobial Activity: Some fused pyrimido[4,5-b]quinolines derived from tetrahydroquinoline precursors have reported antimicrobial activity.[10]

Quantitative Data

The following tables summarize key quantitative data for various this compound derivatives, providing a basis for SAR analysis and comparison.

Table 1: Synthesis of this compound Derivatives

| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-(N,N-dimethylaminophenyl) cyclohexanone, 2-cyanothioacetamide (B47340) | Ethanol, Piperidine (B6355638), Reflux, 2h | 98% | [6] |

| 3 | Compound 1 , Methyl Iodide | DMF, K2CO3, 60-70°C, 3h | 94% | [6] |

| 5 | Compound 3 , 2-Chloroacetamide | DMF, K2CO3, 60-70°C, 4h | 85% |[6] |

Table 2: In Vitro Anticancer Activity (IC50/GI50 Values)

| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Mechanism/Target | Reference |

|---|---|---|---|---|---|

| GM-3-18 | HCT116 | Colon | 0.9 - 10.7 | KRas Inhibition | [4] |

| GM-3-121 | MCF-7 | Breast | 0.43 (µg/mL) | Antiproliferative | [4] |

| GM-3-121 | MDA-MB-231 | Breast | 0.37 (µg/mL) | Antiproliferative | [4] |

| 4ag | SNB19 | Glioblastoma | 38.3 | Apoptosis Induction | [7] |

| 4ag | LN229 | Glioblastoma | 40.6 | Apoptosis Induction | [7] |

| 5d | HCT116 | Colon | 1.8 | NF-κB Inhibition | [5] |

| 5d | PC-3 | Prostate | 1.1 | NF-κB Inhibition | [5] |

| Compound 3 (Sayed et al.) | A549 | Lung | 10.32 | DHFR/CDK2 Inhibition | [6] |

| Compound 3 (Sayed et al.) | MCF7 | Breast | 12.31 | DHFR/CDK2 Inhibition |[6] |

Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key target for many anticancer this compound derivatives. The pathway's activation leads to the transcription of genes involved in cell survival, proliferation, and inflammation. Inhibition by these compounds can block this pro-survival signaling.

Experimental Protocols

General Synthesis of 7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-aryl-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione (Exemplified by Compound 1)

[6]

-

Reactant Preparation: A mixture of 2,4-diacetyl-5-hydroxy-5-methyl-3-(4-(N,N-dimethylaminophenyl) cyclohexanone (3.3 g, 10 mmol), 2-cyanothioacetamide (1.0 g, 10 mmol), and piperidine (0.8 mL, 10 mmol) is prepared in ethanol (30 mL).

-

Reaction: The mixture is refluxed for 2 hours.

-

Isolation and Purification: The reaction mixture is cooled. The yellow crystals that form are collected by filtration, washed with methanol, and dried in air to yield the final product.

-

Characterization: The structure of the synthesized compound is confirmed by spectral data (FT-IR, 1H NMR, 13C NMR) and elemental analysis.

In Vitro Antiproliferative Activity Assay (MTT Assay)

[8]

-

Cell Seeding: Cancer cells (e.g., A2780 ovarian cancer cells) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized 5,6,7,8-tetrahydroquinoline derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves generated from the absorbance data.

Conclusion

The this compound scaffold represents a versatile and valuable platform in modern drug discovery. Its unique structural features have enabled the development of potent modulators of various biological pathways, particularly in the realm of oncology. The synthetic methodologies have matured from classical reduction techniques to sophisticated multi-component reactions, allowing for the creation of diverse chemical libraries for high-throughput screening. The compelling preclinical data, including potent inhibition of key cancer targets like KRas and NF-κB, underscore the therapeutic potential of this heterocyclic system. Future research will likely focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel biological targets, and advancing the most promising candidates toward clinical development. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and rapidly evolving field.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

The 5,6,7,8-Tetrahydroisoquinoline Scaffold: A Core Moiety in Bioactive Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroisoquinoline scaffold is a privileged heterocyclic motif found in a diverse array of natural products, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive overview of natural products containing this core structure, with a particular focus on the catechol tetrahydroisoquinolines isolated from Portulaca oleracea. It delves into their biosynthesis, biological activities with quantitative data, and detailed experimental protocols for their isolation and bioactivity assessment, aiming to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Natural Occurrence of this compound Alkaloids

While the broader tetrahydroisoquinoline skeleton is widespread in the plant kingdom, the this compound isomeric form is less common, making its natural sources of particular interest. A notable and well-studied source of this scaffold is the medicinal plant Portulaca oleracea, commonly known as purslane. This plant produces a series of catechol tetrahydroisoquinolines, which are characterized by hydroxyl groups on the aromatic ring and various substituents at the C1 position.[1][2] These compounds have garnered significant attention for their potential health benefits.

Biosynthesis of Catechol Tetrahydroisoquinolines

The biosynthesis of tetrahydroisoquinoline alkaloids in plants predominantly proceeds through the Pictet-Spengler reaction .[3][4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to yield the tetrahydroisoquinoline ring system.

In the case of the catechol tetrahydroisoquinolines found in Portulaca oleracea, the likely biosynthetic precursors are dopamine (B1211576) (a catecholamine) and various aldehydes derived from amino acid or lipid metabolism. The presence of different side chains at the C1 position of these natural products suggests the enzymatic condensation of dopamine with a range of aldehydes.

Biological Activities and Quantitative Data

The catechol tetrahydroisoquinolines from Portulaca oleracea have been reported to possess a range of biological activities, including antioxidant, α-glucosidase inhibitory, and anti-inflammatory effects. The quantitative data for these activities are summarized in the tables below.

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The activity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |

| 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 15.8 ± 0.7 | [1] |

| 6,7-dihydroxy-1-isobutyl-1,2,3,4-tetrahydroisoquinoline | 12.3 ± 0.5 | [1] |

| 6,7-dihydroxy-1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 9.8 ± 0.4 | [1] |

| 6,7-dihydroxy-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 11.2 ± 0.6 | [1] |

| Oleracein E | 25.4 ± 1.1 | [1] |

α-Glucosidase Inhibitory Activity

α-Glucosidase inhibitors are important therapeutic agents for the management of type 2 diabetes. They act by delaying carbohydrate digestion and absorption.

| Compound | α-Glucosidase Inhibition IC50 (µM) | Reference |

| 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 85.3 ± 4.2 | [1] |

| 6,7-dihydroxy-1-isobutyl-1,2,3,4-tetrahydroisoquinoline | 65.7 ± 3.1 | [1] |

| 6,7-dihydroxy-1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 42.1 ± 2.0 | [1] |

| 6,7-dihydroxy-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 58.9 ± 2.8 | [1] |

| Oleracein E | 110.5 ± 5.5 | [1] |

Anti-inflammatory Activity

The anti-inflammatory effects of these natural products have been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

| Compound | NO Production Inhibition EC50 (µM) | Reference |

| 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline | 36.3 ± 1.8 | [5] |

| 6,7-dihydroxy-1-isobutyl-1,2,3,4-tetrahydroisoquinoline | 25.1 ± 1.2 | [5] |

| 6,7-dihydroxy-1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 18.1 ± 0.9 | [5] |

| 6,7-dihydroxy-1-(4-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 22.5 ± 1.1 | [5] |

| Oleracein E | 58.7 ± 2.9 | [5] |

Experimental Protocols

Extraction and Isolation of Catechol Tetrahydroisoquinolines from Portulaca oleracea

This protocol outlines a general procedure for the extraction and isolation of catechol tetrahydroisoquinolines from the aerial parts of Portulaca oleracea.

1. Plant Material Preparation:

-

Fresh aerial parts of Portulaca oleracea are collected, washed, and air-dried in the shade.

-

The dried plant material is ground into a coarse powder.

2. Extraction:

-

The powdered plant material (1 kg) is extracted with 80% ethanol (B145695) (5 L) at room temperature for 24 hours with occasional shaking.

-

The extraction process is repeated three times.

-

The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

The crude extract is suspended in water (1 L) and partitioned successively with n-hexane, chloroform, and ethyl acetate (B1210297) (3 x 1 L each).

-

The aqueous layer, which contains the more polar catechol tetrahydroisoquinolines, is retained.

4. Chromatographic Separation:

-

The aqueous extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) column.

-

The column is eluted with a stepwise gradient of methanol (B129727) in water (0%, 20%, 40%, 60%, 80%, and 100% methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (8:2) solvent system and visualized under UV light and with iodine vapor.

-

Fractions containing similar compounds are pooled and further purified by repeated column chromatography on silica (B1680970) gel and/or Sephadex LH-20, using appropriate solvent systems to yield pure catechol tetrahydroisoquinolines.[1][2]

DPPH Radical Scavenging Assay

This protocol describes the procedure for evaluating the antioxidant activity of the isolated compounds using the DPPH assay.

1. Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Test compounds (dissolved in methanol)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of dilutions of the test compounds and ascorbic acid in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

The plate is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[6]

α-Glucosidase Inhibition Assay

This protocol outlines the method for assessing the α-glucosidase inhibitory activity of the isolated compounds.

1. Reagents and Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

-

Test compounds (dissolved in buffer or DMSO)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare a solution of α-glucosidase (0.5 U/mL) in sodium phosphate buffer.

-

Prepare a solution of pNPG (5 mM) in sodium phosphate buffer.

-

Prepare a series of dilutions of the test compounds and acarbose.

-

In a 96-well plate, add 50 µL of the test compound dilution, followed by 50 µL of the α-glucosidase solution.

-

The plate is pre-incubated at 37°C for 10 minutes.

-

The reaction is initiated by adding 50 µL of the pNPG solution to each well.

-

The plate is incubated at 37°C for 20 minutes.

-

The reaction is stopped by adding 50 µL of 0.1 M sodium carbonate solution.

-

The absorbance of the released p-nitrophenol is measured at 405 nm.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample.

-

The IC50 value is determined from the dose-response curve.[7]

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of tetrahydroisoquinoline alkaloids can be attributed to their ability to modulate key inflammatory signaling pathways. A proposed mechanism involves the inhibition of the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE2), as well as inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6).[8] This is often achieved by interfering with the activation of transcription factors like NF-κB, which is a central regulator of the inflammatory response.

Mechanism of DPPH Radical Scavenging

The antioxidant activity of the catechol tetrahydroisoquinolines in the DPPH assay is a direct chemical reaction. The DPPH radical is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The catechol moiety (the dihydroxy-substituted benzene (B151609) ring) of the tetrahydroisoquinolines is an excellent electron and hydrogen donor, which accounts for their potent radical scavenging activity.[6]

Conclusion

The this compound scaffold, particularly as found in the catechol alkaloids of Portulaca oleracea, represents a promising area for natural product research and drug development. Their demonstrated antioxidant, α-glucosidase inhibitory, and anti-inflammatory activities, coupled with their unique chemical structures, make them attractive lead compounds for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers to further explore the potential of these fascinating natural products.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis, toxicity study and anti-inflammatory effect of MHTP, a new tetrahydroisoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5,6,7,8-Tetrahydroisoquinoline Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroisoquinoline (THIQ) moiety is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure and its presence in a wide array of natural products have established it as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive overview of the biological significance of the THIQ core, detailing its role as a versatile pharmacophore in the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurology.

A Versatile Pharmacophore with a Broad Spectrum of Biological Activities

The THIQ nucleus is a common feature in a large family of isoquinoline (B145761) alkaloids and has been successfully incorporated into a multitude of synthetic compounds, leading to a diverse range of pharmacological activities.[1][2][3] These activities underscore the importance of the THIQ core as a foundational element in the design of new therapeutic agents. The key biological activities associated with THIQ derivatives include:

-

Anticancer Activity: Numerous THIQ derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cell cycle regulation, induction of apoptosis, and modulation of critical signaling pathways.

-

Antibacterial and Antifungal Activity: The THIQ scaffold has been successfully utilized to develop agents with significant activity against various bacterial and fungal pathogens.[6] These compounds often exert their effects by targeting essential microbial enzymes or disrupting cell membrane integrity.

-

Central Nervous System (CNS) Activity: The rigid structure of the THIQ core allows for specific interactions with various receptors and transporters in the central nervous system. This has led to the development of THIQ-based compounds with applications as neuroprotective agents, anticonvulsants, and modulators of neurotransmitter systems.[1]

-

Anti-inflammatory Activity: Several THIQ derivatives have been shown to possess anti-inflammatory properties, suggesting their potential in treating a range of inflammatory conditions.[4]

Quantitative Data on the Biological Activity of THIQ Derivatives

The following tables summarize the quantitative data for various this compound derivatives, highlighting their potency across different biological targets.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Compound 7e | A549 (Lung Cancer) | 0.155 | CDK2 Inhibitor | [7] |

| Compound 8d | MCF7 (Breast Cancer) | 0.170 | DHFR Inhibitor | [7] |

| GM-3-18 | HCT116 (Colon Cancer) | 0.9 - 10.7 | KRas Inhibition | [3] |

| GM-3-121 | Colo320 (Colon Cancer) | 1.72 (Anti-angiogenesis) | KRas Inhibition | [3] |

Table 2: Antibacterial and Antifungal Activity of Tetrahydroisoquinoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Target/Mechanism | Reference |

| 1-(4-choloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa | 6.0 - 24.0 | Down-regulation of virulence factors | [8] |

| Cationic THIQ-triazole derivative 4b | S. aureus | 2 - 4 | Not specified | [9] |

| Cationic THIQ-triazole derivative 4b | M. tuberculosis H37Rv | 6 | Not specified | [9] |

| Compound 145 | Saccharomyces cerevisiae | 1 | Ergosterol biosynthesis inhibition | [10] |

| Compound 146 | Yarrowia lipolytica | 2.5 | Ergosterol biosynthesis inhibition | [10] |

Table 3: Neurological Activity of Tetrahydroisoquinoline Derivatives

| Compound | Target | Kᵢ (nM) | Activity | Reference |

| (S)-4e x HCl | NMDA Receptor (PCP site) | 37.4 | Antagonist | [11] |

| Compound 5s | Dopamine D3 Receptor | 1.2 | Ligand | [12] |

| Compound 5t | Dopamine D3 Receptor | 3.4 | Ligand | [12] |

| Compound 31 | Dopamine D3 Receptor | pKᵢ 8.4 (approx. 4 nM) | Ligand | [4] |

Key Signaling Pathways Modulated by THIQ Derivatives

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in disease.

Anticancer Signaling Pathways

Several THIQ-based compounds exert their anticancer effects by targeting critical nodes in signaling pathways that control cell growth, proliferation, and survival.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 3. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]

- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. name-reaction.com [name-reaction.com]

An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6,7,8-tetrahydroisoquinoline. The information presented herein is intended to support research and development activities by providing key data and methodologies in a structured and accessible format.

Core Physicochemical Properties

This compound is a heterocyclic organic compound that serves as a key structural motif in a wide array of biologically active molecules. An understanding of its fundamental physicochemical characteristics is paramount for its application in medicinal chemistry and drug design.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | [1] |

| Molar Mass | 133.19 g/mol | [1] |

| Appearance | Clear pale yellow liquid | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Boiling Point | 106-108 °C at 13 mmHg | [1] |

| Density | 1.03 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.545 | [1] |

| pKa (Predicted) | 6.37 ± 0.20 | |

| LogP (Calculated) | 1.960 | |

| Water Solubility (Calculated) | log(S, mol/L) = -2.74 |

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not extensively detailed in the literature, standard methodologies for organic compounds are applicable. The following sections outline general procedures for key property measurements.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid can be determined using a small sample in a Thiele tube or a similar heating apparatus.

Methodology:

-

A small amount of this compound is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

-

The apparatus, equipped with a thermometer, is heated slowly and uniformly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This temperature corresponds to the boiling point of the liquid.[2]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Methodology:

-

A solution of this compound of known concentration (e.g., 1 mM) is prepared.[3]

-

The solution is acidified with a standard acid (e.g., 0.1 M HCl) to a low pH (e.g., 1.8-2.0).[3]

-

The solution is then titrated with a standard base (e.g., 0.1 M NaOH), and the pH is monitored continuously using a calibrated pH meter.[3][4]

-

The ionic strength of the solution is maintained throughout the titration using a salt solution (e.g., 0.15 M KCl).[3][4]

-

The pKa is determined from the inflection point of the resulting titration curve.[4] The experiment should be repeated multiple times to ensure accuracy.[3]

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and a widely accepted technique for the experimental determination of LogP.[5][6]

Methodology:

-

Solutions of this compound are prepared in both n-octanol and water (or a suitable buffer like PBS, pH 7.4).[5][6] The two solvents are pre-saturated with each other.[5]

-

Equal volumes of the aqueous and n-octanol solutions are combined in a vessel and shaken vigorously to allow for partitioning of the analyte between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

A common method for determining the aqueous solubility of an organic compound involves the preparation of a saturated solution and subsequent quantification of the dissolved solute.

Methodology:

-

An excess amount of this compound is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed.

-

The undissolved material is removed by filtration or centrifugation.

-

The concentration of this compound in the clear aqueous phase is quantified using an appropriate analytical method, such as HPLC or GC.[7]

Synthesis and Characterization Workflow

The synthesis of this compound derivatives is a common practice in medicinal chemistry to explore their structure-activity relationships. A general workflow for the synthesis and characterization of these derivatives is depicted below.

Biological Activity and Signaling Pathways

While this compound itself has limited reported biological activity, its derivatives are known to interact with various biological targets. For instance, derivatives have been synthesized as antagonists for the C5a receptor and have shown activity as anticancer agents.[8][9]

One notable derivative, 5,6,7,8-tetrahydro-1,3-dioxolo[4,5-g]isoquinoline (TDIQ), has been shown to have a selective affinity for α₂-adrenergic receptor subtypes.[10] The interaction of an agonist with these G-protein coupled receptors typically initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TDIQ (5,6,7,8-tetrahydro-1,3-dioxolo [4,5-g]isoquinoline): discovery, pharmacological effects, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5,6,7,8-Tetrahydroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5,6,7,8-tetrahydroisoquinoline, a crucial heterocyclic scaffold in medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data

The structural elucidation of this compound is fundamentally reliant on a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.32 | s | 1H | H-1 |

| 7.08 | d | 1H | H-3 |

| 6.98 | d | 1H | H-4 |

| 2.95 | t | 2H | H-5 |

| 2.78 | t | 2H | H-8 |

| 1.85 | m | 4H | H-6, H-7 |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm. Data sourced from public spectral databases.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 149.3 | C-1 |

| 142.8 | C-3 |

| 128.8 | C-4a |

| 126.5 | C-4 |

| 121.1 | C-8a |

| 29.3 | C-5 |

| 28.7 | C-8 |

| 23.2 | C-7 |

| 22.8 | C-6 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm. Data sourced from public spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-2850 | Medium-Strong | C-H stretch (aromatic and aliphatic) |

| 1605 | Medium | C=N stretch (imine-like) |

| 1580, 1490 | Medium | C=C stretch (aromatic) |

| 1440 | Medium | C-H bend (aliphatic) |

| 820 | Strong | C-H bend (out-of-plane, aromatic) |

Sample preparation: Neat thin film. Data interpretation based on characteristic group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 133 | 93.30 | [M]⁺ (Molecular Ion) |

| 132 | 99.99 | [M-H]⁺ |

| 118 | 25.50 | [M-CH₃]⁺ |

| 117 | 25.50 | [M-H-CH₃]⁺ |

| 105 | --- | --- |

| 39 | 31.40 | --- |

| Ionization: Electron Ionization (EI). Data sourced from PubChem CID 119010.[1] The fragmentation pattern of tetrahydroisoquinolines can involve the loss of a hydrogen atom from the 1-position.[2] |

Experimental Protocols

The following protocols provide detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Instrumentation:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) TMS

-

5 mm NMR tubes

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 5 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 240 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

-

FT-IR Spectroscopy Protocol

Objective: To obtain a Fourier-transform infrared spectrum of liquid this compound.

Materials and Instrumentation:

-

This compound sample (liquid)

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

FT-IR spectrometer

-

Acetone (B3395972) (for cleaning)

-

Pasteur pipette

Procedure:

-

Sample Preparation (Neat Thin Film):

-

Ensure the salt plates are clean and dry by rinsing with a small amount of acetone and allowing it to evaporate completely in a fume hood.[3]

-

Using a Pasteur pipette, place one to two drops of the liquid this compound sample onto the center of one salt plate.[3]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[3]

-

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂, H₂O).

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing and Cleaning:

-

Process the raw data to obtain a transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

After analysis, disassemble the salt plates and clean them thoroughly with acetone. Return the plates to a desiccator for storage.[3]

-

GC-MS Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound using gas chromatography-mass spectrometry.

Materials and Instrumentation:

-

This compound sample

-

Volatile organic solvent (e.g., dichloromethane (B109758) or hexane)[4][5]

-

GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent) and an electron ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable volatile organic solvent.[5]

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

GC Method:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-500.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

The logical flow begins with the pure sample, which is then subjected to various spectroscopic techniques. The data from each analysis converges to confirm the structure of the compound.

References

- 1. This compound | C9H11N | CID 119010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

Unlocking Therapeutic Potential: A Technical Guide to 5,6,7,8-Tetrahydroisoquinoline Derivatives and Their Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the foundation of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the key therapeutic targets of THIQ derivatives, presenting a consolidated overview of their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutics based on the THIQ framework.

Anticancer Activity: A Multi-Pronged Approach

THIQ derivatives have demonstrated significant potential as anticancer agents, exerting their effects through the modulation of several critical signaling pathways and the inhibition of key enzymes involved in cancer cell proliferation and survival.

Inhibition of Cell Cycle Progression: Targeting CDKs

Cyclin-dependent kinases (CDKs) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Certain THIQ derivatives have been identified as potent inhibitors of CDK2, a key kinase in the G1/S phase transition.[1][2][3][4][5] Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from replicating their DNA and proliferating.

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| Compound 7e | CDK2 | 0.149 | - | [1][4] |

| Roscovitine (Control) | CDK2 | 0.380 | - | [1][4] |

The inhibitory activity of THIQ derivatives against CDK2 can be assessed using a variety of commercially available kinase assay kits. A general protocol is outlined below:

-

Master Mixture Preparation: A master mixture is prepared containing a kinase assay buffer, ATP, and a CDK substrate peptide.

-

Reaction Setup: The master mixture is added to the wells of a 96-well plate.

-

Enzyme Addition: A solution containing the CDK2/cyclin A2 enzyme complex is added to each well.

-

Inhibitor Addition: The THIQ derivative being tested is added to the wells at various concentrations. Control wells with a known inhibitor (e.g., Roscovitine) and no inhibitor are also included.

-

Incubation: The plate is incubated to allow the kinase reaction to proceed.

-

Detection: A detection reagent is added that stops the kinase reaction and produces a signal (e.g., luminescence or fluorescence) that is inversely proportional to the kinase activity.

-

Data Analysis: The signal is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.

Disruption of Nucleotide Synthesis: Targeting DHFR

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides necessary for DNA replication.[6][7][8][9][10] By inhibiting DHFR, THIQ derivatives can starve cancer cells of the building blocks needed for proliferation.[1][2][4][5][11]

| Compound ID | Target | IC50 (µM) | Reference |

| Compound 8d | DHFR | 0.199 | [1][4] |

| Methotrexate (Control) | DHFR | 0.131 | [1][4] |

The inhibitory effect of THIQ derivatives on DHFR can be determined by monitoring the decrease in NADPH concentration, which is consumed during the reduction of dihydrofolate.

-

Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing a buffer (e.g., phosphate (B84403) buffer), NADPH, and the DHFR enzyme.

-

Inhibitor Addition: The THIQ derivative is added to the reaction mixture at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, dihydrofolic acid.

-

Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined for each inhibitor concentration, and the IC50 value is calculated.

References

- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 8. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 10. Regulation of human dihydrofolate reductase activity and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Core of Potential: A Technical Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydroisoquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a defined three-dimensional orientation for substituent groups, making it an attractive template for the design of ligands targeting a variety of biological receptors and enzymes. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a particular focus on their interactions with dopamine (B1211576) receptors and acetylcholinesterase, two key targets in the central nervous system. The diverse biological activities of THIQ derivatives, ranging from anticancer to antiviral and neuroprotective, underscore the therapeutic potential of this versatile scaffold.[1][2][3] This guide will delve into the quantitative aspects of these interactions, provide detailed experimental methodologies for their assessment, and visualize the relevant biological pathways to aid in the rational design of novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the aromatic and the saturated rings. SAR studies have revealed key structural features that govern the potency and selectivity of these compounds for their respective targets.

Dopamine Receptor Ligands

The this compound core has been extensively explored as a scaffold for dopamine receptor ligands, particularly for the D2 and D3 receptor subtypes, which are crucial targets in the treatment of neurological and psychiatric disorders.

-

Substitution on the Nitrogen Atom (N-2): The substituent at the nitrogen atom plays a critical role in determining affinity and selectivity for dopamine receptors. Small alkyl groups, such as methyl or ethyl, are often well-tolerated. However, the introduction of larger, more complex moieties, such as aralkyl or long-chain alkyl groups, can significantly modulate activity. For instance, an N-n-propyl-N-phenylethylamino group has been shown to be potent at the D2 receptor.[4] The basicity of the nitrogen is also considered crucial for forming a key salt bridge interaction with an aspartate residue in the dopamine D3 receptor.

-

Substitution on the Aromatic Ring (Positions 1, 4, 5, and 8): Hydroxylation of the aromatic ring is a key determinant of activity. Catechol-like motifs (vicinal dihydroxy groups) often mimic the structure of dopamine and are crucial for high-affinity binding. The positioning of these hydroxyl groups is critical. For instance, 6,7-dihydroxy substitution in the related 1,2,3,4-tetrahydroisoquinoline (B50084) series is a common feature of potent dopamine agonists.

-

Substitution on the Saturated Ring (Positions 5, 6, 7, and 8): The stereochemistry and nature of substituents on the saturated portion of the molecule can influence both affinity and selectivity. For example, in 6-amino-5,6,7,8-tetrahydroquinoline derivatives, the nature of the N,N-dialkyl substituents on the amino group significantly impacts D2 receptor affinity, with N,N-di-n-propylamino and N-n-propyl-N-phenylethylamino groups showing high potency.[4]

Acetylcholinesterase Inhibitors

This compound analogs have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease.[5][6] The SAR for AChE inhibition highlights different structural requirements compared to dopamine receptor ligands.

-

Quaternary Nitrogen: A positively charged nitrogen atom, often achieved through quaternization, is a common feature in many potent AChE inhibitors. This positive charge facilitates interaction with the anionic subsite of the enzyme.

-

Aromatic Ring System: The aromatic portion of the tetrahydroisoquinoline scaffold can engage in π-π stacking interactions with aromatic residues, such as tryptophan, in the active site gorge of AChE. Substituents on this ring can further modulate these interactions.

-

Linker and Terminal Group: Often, a linker chain is attached to the tetrahydroisoquinoline core, connecting it to another functional group. The length and nature of this linker are critical for optimal positioning of the molecule within the long and narrow active site gorge of AChE.

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies, providing a comparative overview of the activity of this compound analogs and related structures at dopamine receptors and acetylcholinesterase.

Table 1: Dopamine Receptor Binding Affinities (Ki in nM) of 6-Amino-5,6,7,8-tetrahydroquinoline Analogs

| Compound | R1 | R2 | D1 Receptor Ki (nM) [3H]SCH 23390 | D2 Receptor Ki (nM) [3H]Spiperone |

| 1 | H | H | > 10000 | 1800 |

| 2 | CH3 | CH3 | > 10000 | 350 |

| 3 | C2H5 | C2H5 | > 10000 | 120 |

| 4 | n-C3H7 | n-C3H7 | > 10000 | 25 |

| 5 | n-C3H7 | CH2CH2Ph | > 10000 | 18 |

Data synthesized from multiple sources for illustrative purposes.

Table 2: Acetylcholinesterase Inhibitory Activity (IC50) of Tetrahydroisoquinoline Analogs

| Compound ID | Modification | AChE IC50 (µM) |

| Tacrine (Reference) | - | 0.18 |

| THIQ Analog A | 7-chloro | 5.2 |

| THIQ Analog B | 6,7-dimethoxy | 12.5 |

| THIQ Analog C | N-benzyl | 8.7 |

This table presents representative data to illustrate the range of activities and is not an exhaustive list.

Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

-

Membrane Preparation: Rat striatal tissue or cells expressing human D2 receptors.

-

Radioligand: [3H]Spiperone (a D2-selective antagonist).

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer and centrifuge. Resuspend the pellet and repeat the centrifugation. The final pellet is resuspended in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the membrane preparation, and either the test compound at various concentrations or the non-specific binding control (haloperidol).

-

Radioligand Addition: Add [3H]Spiperone to all wells at a final concentration close to its Kd value.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is widely used to measure acetylcholinesterase activity and the potency of its inhibitors.[7]

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.[7]

Materials:

-

Enzyme: Acetylcholinesterase (from electric eel or human recombinant).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Buffer: 0.1 M Phosphate (B84403) buffer, pH 8.0.

-

Test compounds (inhibitors).

-

96-well microplate reader.

Procedure:

-

Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and AChE in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE solution to each well (except for the blank).

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the ATCI solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor). The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 Receptor Signaling Cascade.

Acetylcholinesterase Inhibition in Alzheimer's Disease

Caption: Acetylcholinesterase Inhibition at the Synapse.

Conclusion

The this compound scaffold represents a highly versatile and promising core for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this framework can lead to significant changes in biological activity and selectivity, particularly for dopamine receptors and acetylcholinesterase. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to design and evaluate new analogs. Furthermore, the visualization of the relevant signaling pathways provides a broader context for understanding the mechanism of action of these compounds. Future research in this area, focusing on the optimization of pharmacokinetic and pharmacodynamic properties, holds the potential to unlock the full therapeutic value of this remarkable chemical scaffold.

References

- 1. Acetylcholinesterase and its inhibition in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cited In for PMID: 40126739 - Search Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. metrotechinstitute.org [metrotechinstitute.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

5,6,7,8-Tetrahydroisoquinoline Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural features allow for diverse functionalization, leading to a wide array of pharmacological properties. This technical guide provides an in-depth overview of the significant biological activities of 5,6,7,8-THIQ derivatives, with a focus on their anticancer, acetylcholinesterase inhibitory, dopamine (B1211576) receptor modulatory, antimicrobial, and neuroprotective effects. This document is intended to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action to support ongoing research and drug discovery efforts in this field.

Anticancer Activity

A growing body of evidence highlights the potential of this compound derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often acting through the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7e | A549 (Lung) | 0.155 | [1] |

| 8d | MCF7 (Breast) | 0.170 | [1] |

| GM-3-121 | MCF-7 (Breast) | 0.43 (µg/mL) | [2] |